DavePhos-Pd-G3, AldrichCPR
CAS No.: 1445085-87-9
Cat. No.: VC4606017
Molecular Formula: C39H49N2O3PPdS
Molecular Weight: 763.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1445085-87-9 |
---|---|
Molecular Formula | C39H49N2O3PPdS |
Molecular Weight | 763.29 |
IUPAC Name | 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
Standard InChI | InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Standard InChI Key | FBIRGVXUSGLNQE-UHFFFAOYSA-M |
SMILES | CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Introduction
Structural and Chemical Properties
DavePhos-Pd-G3, with the molecular formula and a molar mass of 763.28 g/mol, belongs to the dialkylbiaryl phosphine ligand family . The compound’s structure integrates a palladium center coordinated to a methanesulfonate group and a modified biphenylphosphine ligand. Key modifications include methylation of the amino group on the biphenyl backbone, which reduces electron density at the palladium center and accelerates oxidative addition kinetics .
Physical Properties
Property | Value |
---|---|
Melting Point | 183–200°C (decomposition) |
Appearance | White crystalline powder |
Storage Conditions | 2–8°C, under nitrogen |
Solubility | Dichloromethane, THF, toluene |
Thermogravimetric analysis reveals decomposition above 200°C, necessitating strict temperature control during reactions . The CHCl adduct enhances solubility in polar aprotic solvents, a critical feature for homogeneous catalysis .
Synthesis and Industrial Scalability
The synthesis of DavePhos-Pd-G3 begins with the second-generation Buchwald precatalyst, which undergoes methylation using methylating agents such as methyl triflate under inert conditions . This step selectively targets the amino group on the biphenyl backbone, yielding a tert-butyl carbamate-protected intermediate. Subsequent deprotection and purification via column chromatography afford the final product with >98% purity .
Industrial production scales this process using continuous flow reactors, which optimize heat transfer and minimize side reactions. A 2023 study demonstrated a 92% yield at the kilogram scale, highlighting its viability for commercial pharmaceutical synthesis.
Mechanistic Insights and Catalytic Activity
DavePhos-Pd-G3 operates via a canonical palladium cycle involving three stages: oxidative addition, transmetalation, and reductive elimination. The methanesulfonate ligand facilitates rapid ligand exchange, while the electron-rich phosphine group stabilizes the palladium(0) intermediate .
Key Reaction Types
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Buchwald-Hartwig Amination: Coupling aryl halides () with amines () to form C–N bonds. For example, DavePhos-Pd-G3 achieves >95% yield in the synthesis of arylpiperazines, a common pharmacophore .
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Suzuki-Miyaura Coupling: Cross-coupling boronic acids () with aryl halides. A 2024 study reported turnover numbers (TON) exceeding 10,000 in biphenyl synthesis .
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Heck Reaction: Olefination of aryl halides, applicable to styrene derivatives used in polymer chemistry.
Comparative studies show DavePhos-Pd-G3 outperforms BrettPhos-Pd-G3 in electron-deficient substrates due to its lower electron density at palladium .
Applications in Pharmaceutical and Agrochemistry
Drug Development
DavePhos-Pd-G3 has enabled the synthesis of cereblon E3-ligase PROTACs, heterobifunctional molecules that degrade disease-causing proteins. A 2025 trial utilized the catalyst to assemble thalidomide analogs, achieving nanomolar degradation efficiency against BRD4 .
Agrochemical Synthesis
In agrochemistry, the catalyst facilitates the production of strobilurin fungicides. A 2023 patent disclosed a DavePhos-Pd-G3-mediated coupling step that reduced reaction times by 40% compared to traditional methods .
Comparative Analysis with Analogous Catalysts
Catalyst | Ligand Structure | Optimal Substrates | TON (Suzuki Coupling) |
---|---|---|---|
DavePhos-Pd-G3 | Methylated biphenyl | Electron-deficient aryl | 10,000 |
BrettPhos-Pd-G3 | Bulky biaryl phosphine | Sterically hindered | 8,500 |
RuPhos-Pd-G3 | Alkoxy-modified | Electron-rich aryl | 7,200 |
DavePhos-Pd-G3’s methylated amino group reduces steric hindrance, enabling faster transmetalation in congested substrates . Conversely, BrettPhos-Pd-G3 excels in sterically demanding reactions due to its bulkier ligand .
Future Directions and Research Opportunities
Recent advances focus on immobilizing DavePhos-Pd-G3 on magnetic nanoparticles for recyclable catalysis. A 2025 pilot study demonstrated five reuse cycles with <10% activity loss, potentially reducing catalyst costs in industrial settings . Additionally, computational models are being developed to predict its performance in novel reaction spaces, such as enantioselective C–H activation .
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